2,8-Dihydromirex

Descripción

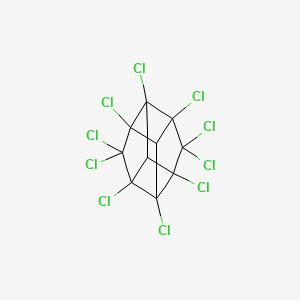

Structure

3D Structure

Propiedades

Número CAS |

57096-48-7 |

|---|---|

Fórmula molecular |

C10H2Cl10 |

Peso molecular |

476.6 g/mol |

Nombre IUPAC |

1,2,4,5,5,6,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decane |

InChI |

InChI=1S/C10H2Cl10/c11-3-1-5(13)4(12)2(7(3,15)9(5,17)18)8(3,16)10(19,20)6(1,4)14/h1-2H |

Clave InChI |

DBAOHFBTAATJBT-UHFFFAOYSA-N |

SMILES |

C12C3(C4(C5C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C12C3(C4(C5C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl |

Sinónimos |

2,8-dihydromirex |

Origen del producto |

United States |

Environmental Formation and Degradation Pathways of 2,8 Dihydromirex

Photolytic Degradation Processes

The principal mechanism for the environmental degradation of Mirex (B1677156) is photolysis, driven by exposure to sunlight. nih.govcdc.gov This process involves the breakdown of the Mirex molecule, leading to the formation of several photoproducts, including 2,8-Dihydromirex. wikipedia.orgslideserve.com

Role of Ultraviolet Radiation in Mirex Transformation to this compound

Ultraviolet (UV) radiation is a key factor in the abiotic degradation of Mirex. who.int When Mirex is exposed to sunlight, it can undergo photolytic dechlorination, yielding various derivatives. wikipedia.orgwho.int Among the photodegradation products identified are 8-monohydromirex (also known as photomirex), 10-monohydromirex, 5,10-dihydromirex (B1197402), chlordecone, and this compound. who.intslideserve.com

The transformation process is generally slow. epa.gov For instance, even after 28 days of exposure to sunlight, approximately 90% of the initial Mirex may remain unchanged. cdc.gov However, studies have shown that under intense UV radiation and high temperatures (90-95°C) in a water dispersion, the half-life of Mirex can be significantly reduced to 48.4 hours. slideserve.com In an artificial salt marsh ecosystem, the photodegradation of photomirex (B27195) led to the subsequent formation of the 2,8- or 3,8-dihydro derivative. nih.gov This indicates a stepwise dechlorination process where monohydro products can be further degraded into dihydro products like this compound.

Table 1: Major Photodegradation Products of Mirex

| Parent Compound | Photodegradation Product | Common Name | Reference |

| Mirex | 8-monohydromirex | Photomirex | who.int |

| Mirex | 10-monohydromirex | - | slideserve.com |

| Mirex | This compound | - | wikipedia.org |

| Mirex | 5,10-dihydromirex | - | slideserve.com |

| Mirex | Chlordecone | Kepone | slideserve.com |

Photoproduct Identification and Characterization Techniques

The identification and structural elucidation of this compound and other Mirex photoproducts rely on advanced analytical techniques. The complexity of the environmental samples and the low concentrations of these degradation products necessitate highly sensitive and specific methods.

Combined chromatography and mass spectrometry techniques have been crucial in identifying Mirex degradation products in environmental samples. researchgate.net For example, these methods were used to identify Kepone (chlordecone) in soil and ant bait samples that had been exposed to Mirex for several years. researchgate.net

Structural assignments for various monohydro and dihydro derivatives of Mirex, including presumably this compound, have been made based on data from gas chromatography retention times and mass spectrometry. researchgate.net Other instrumental methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have also been employed to determine the structures of Mirex photoproducts formed in laboratory studies. researchgate.net

Table 2: Analytical Techniques for Photoproduct Identification

| Technique | Application in Identification | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds like Mirex derivatives based on mass-to-charge ratio and fragmentation patterns. | researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise chemical structure, including the position of hydrogen atoms in dihydro derivatives. | researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups and providing complementary structural information. | researchgate.net |

Biotic Transformation Mechanisms in Environmental Compartments

While Mirex is highly resistant to biodegradation, certain microorganisms can transform it, particularly under anaerobic conditions. wikipedia.orgcdc.gov This process represents a significant, albeit slow, pathway for Mirex degradation in specific environmental niches.

Anaerobic Dechlorination Pathways

In environments lacking oxygen, such as deep sediments and some soils, anaerobic biodegradation is a major mechanism for the breakdown of Mirex. nih.govcdc.gov This process primarily involves reductive dechlorination, where chlorine atoms are sequentially removed from the Mirex molecule. The most commonly reported product of this pathway is the 10-monohydro derivative. cdc.govcdc.gov

While 10-monohydromirex is the primary product of anaerobic dechlorination by sewage sludge bacteria, the formation of dihydro derivatives like this compound through microbial action is also considered a potential pathway, paralleling the stepwise degradation seen in photolysis. nih.govcdc.govcdc.gov The stability of Mirex in aerobic soils and lake sediments for extended periods underscores the importance of anaerobic conditions for its biodegradation. cdc.gov

Microbial Involvement in Environmental Biotransformation

Specific microbial communities are responsible for the biotransformation of Mirex. Studies have demonstrated that bacteria present in sewage sludge can slowly dechlorinate Mirex under anaerobic conditions over a period of months. cdc.govcdc.gov Enteric bacteria have also been implicated in the slow reductive dechlorination of Mirex. wikipedia.org However, Mirex is highly resistant to degradation by soil microorganisms under aerobic conditions, and it does not appear to serve as a carbon source for bacteria, suggesting that its transformation is likely a cometabolic process. wikipedia.orgnih.gov

Abiotic Degradation Routes (Excluding Photolysis)

Beyond photolysis, other abiotic factors can contribute to the transformation of Mirex, although they may be less significant under typical environmental conditions. Reductive dechlorination can be achieved through chemical reactions, such as with reduced iron porphyrin or, more effectively, with vitamin B12. who.int Another abiotic degradation route is pyrolysis, but this requires extremely high temperatures, with decomposition beginning at 525°C, and is therefore not a relevant environmental pathway. wikipedia.orgwho.int

Environmental Occurrence, Distribution, and Transport of 2,8 Dihydromirex

Occurrence in Aquatic Ecosystems (Water, Sediment)

2,8-Dihydromirex has been identified as a contaminant in aquatic environments, primarily originating from the degradation of its parent compound, mirex (B1677156). epa.gov While mirex itself is practically insoluble in water, it can enter waterways and lead to the formation of this compound. who.int Sediments often act as a sink for these compounds. who.int

In the Great Lakes region, particularly Lake Ontario, mirex and its derivatives have been a significant concern. High levels of mirex have been found in sediments near the Oswego and Niagara areas, attributed to industrial dumping rather than agricultural runoff. who.int While specific concentrations of this compound in water are not extensively documented in the available literature, its presence is inferred from its detection in biota and its formation from mirex. ijc.org The contamination of sediments poses a long-term threat to bottom-dwelling organisms and the broader aquatic food web. cloudfront.net

| Location/Study | Matrix | Compound | Concentration | Reference |

| Lake Ontario | Sediment | Mirex | Up to 40 µg/kg | who.int |

| Lake Ontario | Biota | Photomirex (B27195) (major degradation product) | Present | ijc.org |

| Artificial Salt Marsh | - | 2,8- or 3,8-dihydromirex | Formed from photomirex | govinfo.gov |

Distribution in Terrestrial Matrices (Soil)

The distribution of this compound in terrestrial environments is closely linked to the historical use of mirex as a pesticide. Mirex is known to be extremely persistent in soils. cdc.gov Studies have shown that even 12 years after the application of mirex, a significant portion of the original compound and its degradation products remain in the soil. nih.gov

Upon exposure to sunlight, mirex on soil surfaces can degrade into several products, including this compound. nih.gov Research has demonstrated the conversion of mirex to various derivatives, including dihydromirex isomers, in soil samples over extended periods. epa.gov The strong binding of these lipophilic compounds to soil organic matter contributes to their long-term persistence and limited mobility within the soil column.

| Study Finding | Timeframe | Remaining Residues | Composition of Residues | Reference |

| Mirex application to soil | 12 years | 50% of mirex and related compounds | 65-73% mirex, 3-6% chlordecone, other derivatives including dihydromirex | cdc.govnih.gov |

| Mirex bait recovery after aircraft crash | 5 years | ~50% of original mirex | Up to 10% Kepone, other degradation products | researchgate.net |

Atmospheric Transport and Deposition Mechanisms

While direct studies on the atmospheric transport of this compound are limited, the behavior of its parent compound, mirex, provides valuable insights. Mirex has been detected at low concentrations in ambient air and rainfall in the Great Lakes region, indicating its capacity for atmospheric transport. nih.gov This transport can occur over long distances, contributing to the widespread distribution of these persistent organic pollutants. univie.ac.atnine-esf.org

The transport of such compounds is influenced by their partitioning between the gas and particle phases in the atmosphere. researchgate.net Deposition can occur through both wet (precipitation) and dry processes, leading to the contamination of terrestrial and aquatic ecosystems far from the original source. univie.ac.at Although specific data for this compound is scarce, its formation from atmospherically transported mirex is a plausible pathway for its deposition.

Sorption and Desorption Dynamics in Environmental Media

The environmental behavior of this compound is significantly influenced by its sorption and desorption characteristics. Like its parent compound mirex, this compound is a highly lipophilic (fat-loving) compound. nih.gov This property leads to strong sorption to organic matter in soil and sediment, which limits its mobility in water. nih.gov

The process of sorption involves the binding of the chemical to the surface of solid particles, while desorption is the release of the sorbed chemical back into the surrounding medium. mpg.de For compounds like this compound, sorption is generally a stronger and more dominant process than desorption, leading to their accumulation in soil and sediment over time. peerj.com This strong binding makes them less available for rapid degradation but also acts as a long-term reservoir for potential release back into the environment. The kinetics of sorption and desorption can be complex and are influenced by factors such as soil composition, temperature, and the chemical properties of the compound itself. kwrwater.nlmdpi.com

Persistence and Environmental Half-Life Considerations

This compound, like mirex, is characterized by its extreme persistence in the environment. Mirex has an estimated soil half-life of 10 years, and its degradation products, including this compound, are also very stable. who.intcdc.gov The primary degradation pathway for mirex in the environment is slow photolysis under the influence of ultraviolet light, which leads to the formation of various monohydro and dihydro derivatives. epa.govcdc.gov

Anaerobic biodegradation of mirex has been observed to be a very slow process. cdc.gov The patterns of distribution and excretion of mirex and this compound in biological systems are very similar, indicating that the dechlorinated derivative is not more readily eliminated than the parent compound. researchgate.net This high persistence and resistance to degradation mean that this compound can remain in the environment for many years, posing a long-term risk of exposure to ecosystems. who.int

| Compound | Estimated Soil Half-Life | Key Degradation Pathway | Persistence Characteristic | Reference |

| Mirex | 10 years | Slow photolysis, very slow anaerobic biodegradation | Extremely persistent | cdc.gov |

| This compound | - | - | Not readily eliminated, similar persistence to mirex | researchgate.net |

Ecological Dynamics and Biotransformation of 2,8 Dihydromirex

Bioaccumulation Potential in Non-Human Organisms

The chemical stability and lipophilic nature of 2,8-dihydromirex, a photodegradation product of the insecticide mirex (B1677156), contribute to its persistence and accumulation in the tissues of non-human organisms. cdc.govepa.gov Like its parent compound, this compound is resistant to biological degradation and tends to be stored in fatty tissues. who.intslideplayer.com Studies on its environmental fate indicate that it can be absorbed by organisms and persist, leading to potential bioaccumulation.

Research into the distribution of this compound within non-human organisms reveals a distinct pattern of accumulation in tissues with high lipid content. In studies conducted on rats, 14C-labeled this compound was found to be distributed in all examined tissues following administration. nih.gov The highest concentrations were consistently observed in adipose (fat) tissue, the liver, and the skin. nih.gov This distribution pattern is analogous to that of both mirex and another of its key photoproducts, photomirex (B27195). nih.gov

In ecosystems where mirex has been used, its degradation products, including this compound and photomirex (8-monohydromirex), are often found alongside the parent compound in various biota. A notable study of herring gull eggs from Lake Ontario in 1977 quantified the levels of mirex and its derivatives, providing a clear comparison of their accumulation in a top predator. acs.orgarlis.org Mirex was the most abundant compound, followed by photomirex, with this compound present at lower but detectable concentrations. acs.orgarlis.org

This suggests that while this compound is less abundant than mirex and photomirex, it is persistent enough to be detected in organisms at high trophic levels. The formation of these degradation products is considered to be primarily a result of photodegradation in the environment. acs.org

Table 1: Comparative Mean Concentrations of Mirex and its Degradation Products in Herring Gull Eggs from Lake Ontario (1977) Data sourced from Norstrom et al., 1980. acs.orgarlis.org

| Compound | Mean Concentration (mg/kg wet weight) |

| Mirex | 2.58 |

| Photomirex (8-monohydromirex) | 0.95 |

| 10-monohydromirex | 0.199 |

| 9-monohydromirex (tentative) | 0.077 |

| This compound | 0.016 |

| 3,8-dihydromirex (tentative) | 0.011 |

Biomagnification within Aquatic and Terrestrial Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Persistent and lipophilic compounds like mirex and its derivatives are particularly prone to this phenomenon. cdc.govwho.intwikipedia.org

Trophic Magnification Factors (TMFs) are used to quantify the degree of biomagnification in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. nih.gov A 2022 study of the Baltic Sea food web demonstrated that transformation products (TPs) of mirex biomagnify, with TMFs similar to or higher than the parent compounds. acs.org The TMF for the transformation products of Mirex, Dechlorane 602, and Dechlorane 603 ranged from 8.2 to 17.8, which was higher than that of the parent compounds (6.6 to 12.4). acs.org This provides strong evidence of trophic transfer and magnification of mirex derivatives, including dihydromirex compounds, within aquatic ecosystems. acs.org

The process involves the transfer of the contaminant from lower trophic level organisms (like algae and invertebrates) to consumers at higher trophic levels (like fish, birds, and marine mammals). cdc.govarlis.org

Table 2: Trophic Magnification Factors (TMFs) for Dechlorane-Related Contaminants in the Baltic Sea Food Web Data sourced from Ganci et al., 2022. acs.org

| Compound Group | Trophic Magnification Factor (TMF) Range | Biomagnification Status |

| Mirex, Dec602, Dec603 (Parent Compounds) | 6.6 - 12.4 | Biomagnifying |

| Mirex, Dec602, Dec603 (Transformation Products) | 8.2 - 17.8 | Biomagnifying |

| Dechlorane Plus (DP) | 2.4 | Not Statistically Significant |

The biomagnification of this compound and other mirex derivatives carries significant ecological implications. It demonstrates that the environmental degradation of a parent pollutant does not necessarily equate to detoxification or reduced risk. acs.org Transformation products can be as persistent and bioaccumulative as the original chemical, and in some cases, even more so. acs.org

The accumulation of these compounds at the highest trophic levels means that top predators, such as marine mammals, predatory birds (e.g., white-tailed sea eagles), and certain fish species, are exposed to the highest concentrations. acs.org This can pose long-term risks to the health and reproductive success of these populations, potentially impacting the structure and stability of the entire ecosystem. The presence and magnification of these "legacy" contaminants and their byproducts underscore the long-lasting impact of persistent organic pollutants on the environment.

Metabolic Pathways in Aquatic Biota

Information specifically detailing the metabolic pathways of this compound within aquatic biota is limited. However, extensive research on the parent compound, mirex, shows that it is exceptionally resistant to metabolic breakdown in a wide range of animal species. who.intslideplayer.com

Studies in rats indicate that 2,8-dihyd_romirex is also highly resistant to further metabolism. nih.gov When administered, the vast majority of the radioactivity recovered from tissues and feces was in the form of the unchanged this compound, with no metabolites detected. nih.gov This metabolic stability is a key factor in its persistence and bioaccumulation potential. It appears that, like mirex, this compound is not readily biotransformed into more water-soluble compounds that can be easily excreted. nih.govresearchgate.net

It is important to note that other mirex derivatives may follow different paths. For instance, the isomer 5,10-dihydromirex (B1197402) has been shown to be converted into more polar metabolites that are excreted in rat urine, a pathway that does not appear to occur for this compound. rsc.orgnih.gov The primary pathway involving this compound in the environment is its formation from the photodegradation of mirex, rather than its own metabolic breakdown within organisms. wikipedia.org

Metabolic Pathways in Terrestrial Wildlife Models (e.g., rodent systems for understanding environmental fate)

The study of this compound's metabolic fate in terrestrial wildlife is crucial for understanding its persistence and potential for bioaccumulation in ecosystems. Rodent models, particularly rats, have been instrumental in elucidating the biotransformation, or lack thereof, of this compound following exposure.

Reductive Dechlorination in Mammalian Systems (non-human)

While this compound is itself a product of the environmental reductive dechlorination of its parent compound, mirex, studies in mammalian models suggest that it does not readily undergo further metabolic dechlorination. inchem.org Research involving the administration of 14C-labeled this compound to rats did not identify any dechlorinated metabolites in tissues or excreta. nih.gov This indicates that once formed and ingested, the C-H bonds at the 2 and 8 positions are stable against this metabolic pathway within the observed biological system of the rat. This is in contrast to its parent compound, mirex, which can be slowly dechlorinated by anaerobic microbial action. inchem.org However, in mammalian systems, this compound appears to be a terminal metabolite in this specific biotransformation sequence.

Excretion Pathways and Metabolite Profiling in Non-Human Organisms

Investigations into the elimination kinetics of this compound in rats have provided a clear profile of its excretion and metabolic fate. nih.gov Following either intravenous or oral administration of radio-labeled this compound, the compound is distributed to all examined tissues, with the highest concentrations found in fat, liver, and skin. nih.gov

Excretion of the compound occurs overwhelmingly via the feces. nih.gov Only very small amounts of radioactivity have been detected in urine and bile, identifying the fecal route as the predominant pathway for elimination. nih.gov

Crucially, metabolite profiling from these studies reveals a near-complete absence of biotransformation. Analysis of tissues and feces showed that the parent compound, this compound, accounted for 90-100% of the total radioactivity. nih.gov No metabolites were detected, underscoring its high resistance to metabolic breakdown in the rat model. nih.gov

Table 1: Summary of this compound Elimination in a Rat Model

| Parameter | Finding | Source |

| Primary Excretion Pathway | Feces | nih.gov |

| Secondary Excretion Pathways | Urine, Bile (minute amounts) | nih.gov |

| Metabolite Detection | No metabolites detected | nih.gov |

| Parent Compound in Tissues/Feces | 90-100% of total radioactivity | nih.gov |

Apparent Resistance to Further Metabolism in Select Organisms

The evidence from rodent models points strongly to an apparent resistance of this compound to metabolic degradation. The finding that 90-100% of the compound is excreted unchanged is a primary indicator of its stability within the biological system. nih.gov This resistance is similar to that observed for its precursor, mirex, which is also known for its long biological half-life and resistance to biodegradation. researchgate.net The persistence of this compound in the body, particularly its accumulation in adipose tissue, is a direct consequence of this metabolic stability. nih.gov The lack of detectable metabolites suggests that key enzymatic systems in the liver and other tissues, which typically break down foreign compounds, are ineffective against the this compound molecule. nih.gov

Advanced Analytical Methodologies for 2,8 Dihydromirex Detection and Quantification

Sample Preparation Techniques for Diverse Environmental Matrices

The initial and often most critical step in the analysis of 2,8-dihydromirex is sample preparation. researchgate.net The primary goals are to extract the analyte from the sample matrix (e.g., soil, sediment, water, or biological tissues), remove interfering compounds, and concentrate the analyte to a level suitable for instrumental analysis. researchgate.netd-nb.info The complexity of environmental samples necessitates robust extraction and clean-up procedures to ensure reliable and accurate results. d-nb.info

Extraction Methods (e.g., Soxhlet Extraction, Pressurized Liquid Extraction)

The choice of extraction method depends on the sample matrix, the physicochemical properties of this compound, and the desired analytical throughput.

Soxhlet Extraction: This is a classic and exhaustive extraction technique used for solid samples like soil, sediment, and sludge. epa.gov The method involves continuously washing the sample with a distilled solvent, ensuring intimate contact between the sample and fresh, hot solvent. epa.govbcluae.com A solid sample, typically mixed with a drying agent like anhydrous sodium sulfate (B86663), is placed in a cellulose (B213188) thimble. epa.gov The solvent (e.g., toluene, hexane) is heated in a flask, and its vapors bypass the thimble, condense, and drip back onto the sample. bcluae.comhawachfilterpaper.com Once the extractor fills to a certain level, the solvent containing the extracted analyte siphons back into the flask. hawachfilterpaper.com This cycle repeats for several hours, concentrating the non-volatile this compound in the flask. bcluae.comhawachfilterpaper.com While effective and robust, Soxhlet extraction is time-consuming (often 4-24 hours) and requires large volumes of organic solvents. hawachfilterpaper.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a more modern and efficient alternative to Soxhlet extraction. researchgate.netnih.gov It uses conventional solvents at elevated temperatures (e.g., 80-150°C) and pressures (e.g., 1500 psi) to extract analytes from solid and semi-solid samples. researchgate.netnih.gov These conditions keep the solvent in a liquid state while enhancing its extraction efficiency by increasing solubility and mass transfer rates. researchgate.netnih.gov PLE significantly reduces extraction time (typically to 15-30 minutes per sample) and solvent consumption compared to traditional methods. researchgate.netcsic.es The process can be automated, allowing for higher sample throughput. researchgate.net For persistent organic pollutants like this compound, solvents such as hexane (B92381) or mixtures including acetonitrile (B52724) have been used effectively in PLE systems. csic.es

Table 1: Comparison of Extraction Methods for this compound

| Parameter | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) |

|---|---|---|

| Principle | Continuous solid-liquid extraction with a refluxing solvent at its boiling point. epa.govbcluae.com | Solvent extraction at elevated temperature and pressure to enhance efficiency. researchgate.netnih.gov |

| Typical Solvents | Toluene, Hexane, Dichloromethane. hawachfilterpaper.comeuropean-biochar.org | Hexane, Acetonitrile, Ethanol-water mixtures. csic.esresearchgate.net |

| Extraction Time | Long (4-24 hours). hawachfilterpaper.com | Short (15-30 minutes). researchgate.net |

| Solvent Consumption | High. hawachfilterpaper.com | Low. researchgate.net |

| Automation | Manual. | Fully automatable. researchgate.net |

| Advantages | Exhaustive, robust, simple apparatus. epa.gov | Fast, low solvent use, high throughput, can be combined with clean-up. nih.govcsic.es |

| Disadvantages | Time-consuming, large solvent volume, potential for thermal degradation of labile compounds. hawachfilterpaper.com | Requires specialized equipment. |

Clean-up and Fractionation Procedures

Following extraction, the raw extract contains co-extracted matrix components (e.g., lipids, pigments) that can interfere with chromatographic analysis and detection. chromatographyonline.com Therefore, a clean-up step is essential.

Column Chromatography: A common and effective clean-up technique involves passing the extract through a column packed with one or more adsorbent materials. Silica gel and alumina (B75360) are frequently used to separate nonpolar compounds like this compound from more polar interferences. european-biochar.org For highly complex samples, such as those analyzed for dioxins and related compounds, multi-column systems may be employed, using adsorbents like acid/base-modified silica, alumina, and carbon to achieve a high degree of purification. epa.gov

Dispersive Solid-Phase Extraction (dSPE): Often used in "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) style methods, dSPE is a rapid clean-up technique. chromatographyonline.com After an initial extraction (commonly with acetonitrile), a portion of the extract is mixed with a combination of sorbents in a centrifuge tube. chromatographyonline.com For fat-containing samples like fish tissue, sorbents such as C18 and primary secondary amine (PSA) are used to remove lipids and fatty acids, while magnesium sulfate removes residual water. chromatographyonline.com

Nitration: In specific cases, such as the analysis of mirex (B1677156) and its degradation products in herring gull eggs, a nitration step has been used for clean-up. acs.org This chemical process effectively separates mirex-related compounds from interfering polychlorinated biphenyls (PCBs), improving the ability to detect and quantify minor degradation products like this compound. acs.org

Chromatographic Separation Techniques

Chromatography is employed to separate this compound from other co-extracted compounds, including its isomers and other organochlorine contaminants, before detection.

Gas Chromatography (GC) Applications

Gas chromatography is the most common technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net The separation occurs in a long, thin capillary column.

High-resolution capillary columns (e.g., 60-m DB-5) are essential for resolving complex mixtures of organochlorine compounds. epa.govresearchgate.net The use of such columns has enabled the separation and quantification of this compound in samples like deep-sea fish and herring gull eggs. acs.orgresearchgate.net An electron capture detector (ECD) is often used for its high sensitivity to halogenated compounds. european-biochar.orgacs.org

For extremely complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. researchgate.net By using two columns with different separation mechanisms, GC×GC can resolve compounds that co-elute in a single-dimension GC analysis, providing a much more detailed chemical profile of the sample. researchgate.netintertek.com

Table 2: Typical Gas Chromatography Parameters for Dihydromirex Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Resolution Gas Chromatography (HRGC), Comprehensive 2D GC (GCxGC) | acs.orgresearchgate.net |

| Column | High-resolution capillary column (e.g., 60-m DB-5) | epa.govresearchgate.net |

| Detector | Electron Capture Detector (ECD), Mass Spectrometer (MS) | acs.orgresearchgate.net |

| Injection | Splitless or on-column injection for trace analysis | |

| Temperature Program | A programmed temperature ramp (e.g., 100°C to 190°C) is used to elute compounds based on their boiling points. | acs.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

While GC is the standard, HPLC and its advanced version, UHPLC, are powerful separation techniques for a wide range of compounds. phenomenex.com HPLC separates components in a liquid sample by pumping a liquid mobile phase through a column packed with a stationary phase. phenomenex.com

UHPLC represents a significant advancement over conventional HPLC, using smaller stationary phase particles (<2 µm) and much higher operating pressures (up to 15,000 psi). phenomenex.com These features lead to dramatically faster analysis times, superior resolution (sharper peaks), and enhanced sensitivity. phenomenex.comdrawellanalytical.com While specific applications of HPLC or UHPLC for this compound are not commonly reported, as it is well-suited for GC analysis, these techniques could be valuable for analyzing more polar metabolites or in methods that aim to avoid the high temperatures of a GC inlet. oatext.com

Table 3: Comparison of HPLC and UHPLC

| Feature | HPLC | UHPLC |

|---|---|---|

| Particle Size | Larger (typically 3–5 µm) | Smaller (typically <2 µm) |

| Operating Pressure | Moderate (up to 6,000 psi) | High (up to 15,000 psi) |

| Analysis Time | Standard | Faster |

| Resolution | Standard | Higher |

| Sensitivity | Good | Enhanced |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the definitive technique for the identification and confirmation of this compound. acs.orgresearchgate.net It provides structural information by measuring the mass-to-charge ratio of ionized molecules and their fragments, which is highly specific to a particular compound.

Following separation by GC, the analyte enters the mass spectrometer's ion source, where it is fragmented into a unique pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. acs.org In studies on herring gull eggs, GC-MS was used to identify several mirex degradation products, including this compound, by analyzing their characteristic mass spectral fragments. acs.org

For quantification, selected ion monitoring (SIM) is often used, where the instrument is set to detect only a few specific fragment ions of the target analyte. This increases sensitivity and selectivity by filtering out noise from other compounds. nih.gov Advanced instruments like time-of-flight (ToF) mass spectrometers (GC-ToF-MS) or high-resolution mass spectrometers (HRMS) provide even greater mass accuracy and resolving power, allowing for the confident identification of analytes in highly complex matrices. epa.govresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry (EI-MS) is a fundamental technique used for the analysis of organic molecules. In EI-MS, a vaporized sample is bombarded with a high-energy electron beam, typically at 70 eV. researchgate.netnih.gov This process is energetic enough to displace an electron from the analyte molecule, resulting in the formation of a positively charged ion known as the molecular ion (M+). libretexts.org The molecular ion is crucial as it provides a direct indication of the compound's molecular weight. libretexts.org

Following ionization, the molecular ion, which now possesses considerable excess energy, often undergoes fragmentation. This decomposition results in a series of smaller fragment ions. libretexts.org The pattern of these fragments, known as the fragmentation pattern, is characteristic of the molecule's structure and can be used for identification by comparing it to reference spectra. libretexts.org While EI-MS is powerful for structural elucidation, the extensive fragmentation can sometimes lead to a weak or absent molecular ion peak, which can be a limitation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical tool that provides highly accurate mass measurements, making it invaluable for the identification and characterization of compounds like this compound. researchgate.net Unlike low-resolution mass spectrometry which measures mass to an integer value, HRMS can determine the mass of an ion to several decimal places. algimed.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. measurlabs.com

The key performance characteristics of HRMS instruments are their high resolving power and mass accuracy. researchgate.net Resolving power refers to the ability of the mass analyzer to distinguish between two ions with very similar mass-to-charge (m/z) ratios. researchgate.netalgimed.com This capability is crucial for separating the analyte signal from matrix interferences, resulting in a "cleaner" mass spectrum with a less noisy baseline. researchgate.net

HRMS is particularly useful for identifying unknown compounds where reference standards are not available. measurlabs.com The high mass accuracy allows for the confident assignment of an elemental formula to an unknown peak. Hybrid HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, combine high-resolution analysis with tandem mass spectrometry (MS/MS) capabilities, further enhancing their utility for both the confirmation of target compounds and the identification of unknown substances. algimed.com

Table 1: Comparison of Typical Performance Characteristics of Common Mass Spectrometers

| Mass Analyzer Type | Resolving Power (FWHM) [x10³] | Mass Accuracy (ppm) | m/z Range (upper limit) [x10³] |

|---|---|---|---|

| Quadrupole (Q) | <5 | >100 | 2-4 |

| Ion Trap (IT) | <5 | <30 | 4-20 |

| TOF | 10-60 | 0.5-5 | 100 |

| Orbitrap | 120-1000 | 0.5-5 | 20 |

| FT-ICR | 100-10,000 | 0.05-1 | 30 |

This table is generated based on data from various sources. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

Tandem mass spectrometry, also known as MS/MS, is a highly selective and sensitive technique used for the structural elucidation and confirmatory analysis of target compounds. wikipedia.orgmsaltd.co.uk It involves two or more stages of mass analysis, separated by a fragmentation step. wikipedia.orgamazonaws.com In a typical MS/MS experiment, the first mass spectrometer (MS1) is used to select a specific precursor ion, which for this compound would be its molecular ion or a characteristic adduct. amazonaws.com

These selected precursor ions are then directed into a collision cell where they are fragmented, a process often referred to as collision-induced dissociation (CID). amazonaws.com The resulting fragment ions, known as product ions, are then analyzed by a second mass spectrometer (MS2). amazonaws.com This process generates a product ion spectrum that is highly specific to the selected precursor ion, providing a greater degree of confidence in the identification of the compound. mdpi.com The selectivity of MS/MS is particularly advantageous in complex matrices, as it effectively filters out background noise and interferences. amazonaws.com

Different types of MS/MS experiments, such as product ion scans, precursor ion scans, and neutral loss scans, can be performed to obtain specific structural information. wikipedia.org The high selectivity of tandem mass spectrometry makes it an ideal technique for target compound analysis in forensic and environmental applications. msaltd.co.uk

Quantitative Analysis and Method Validation Parameters

For the reliable use of analytical methods in environmental monitoring, it is crucial that they are properly validated. Method validation demonstrates that a method is suitable for its intended purpose. europa.eu Key parameters in method validation for quantitative analysis include the limits of detection and quantification, accuracy, precision, and reproducibility. inab.ie

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative analytical method. iupac.org The LOD is generally defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. wef.org It is often determined as the concentration that gives a signal-to-noise ratio of three. researchgate.net

The limit of quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy. iupac.org A common approach to determine the LOQ is to find the concentration that yields a signal-to-noise ratio of ten. researchgate.net Alternatively, the LOQ can be established through the analysis of a series of samples with known concentrations near the expected limit. europa.eu For a method to be considered validated, the LOQ must be validated by analyzing a suitable number of samples at or near this concentration. europa.eu

Table 2: Illustrative LOD and LOQ Values for Environmental Contaminants

| Analyte | Matrix | LOD (ng/L) | LOQ (ng/L) | Reference |

|---|---|---|---|---|

| Glyphosate | Natural Water | Varies | Varies | researchgate.net |

| AMPA | Natural Water | Varies | Varies | researchgate.net |

| Glufosinate | Natural Water | Varies | Varies | researchgate.net |

Note: The values in this table are for illustrative purposes and are not specific to this compound. The LOD and LOQ for this compound would need to be determined experimentally for each specific method and matrix.

Accuracy, Precision, and Reproducibility in Environmental Monitoring

Accuracy, precision, and reproducibility are fundamental to ensuring the quality and reliability of data in environmental monitoring.

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. eurl-pesticides.eu For many analytical methods, an average relative recovery between 70% and 120% is considered acceptable. eurl-pesticides.eu

Precision describes the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For method validation, a repeatability RSD of ≤20% is often required. eurl-pesticides.eu

These validation parameters are essential for demonstrating that an analytical method is "fit for purpose" and can generate reliable data for the environmental monitoring of this compound. eurl-pesticides.eu

Ecological Risk Assessment and Environmental Impact of 2,8 Dihydromirex

Ecotoxicological Studies on Non-Human Organisms and Ecosystems

Ecotoxicological research has been conducted to understand the impact of 2,8-Dihydromirex on various organisms and the broader ecosystem. These studies are crucial for determining the potential environmental risk posed by this compound.

Aquatic Organism Sensitivity and Responses (e.g., Crustacea)

Mirex (B1677156) and its degradation products are known to be toxic to a range of aquatic organisms, with crustaceans showing particular sensitivity. who.intwikipedia.org While specific toxicity data for this compound on crustaceans is not extensively detailed in the provided search results, the general high sensitivity of this group to mirex compounds is a significant concern. who.intwikipedia.org For instance, lethal effects on crayfish (Procambarus holi) have been observed at mirex concentrations of approximately 0.1 µg/L. ijc.org Furthermore, grass shrimp (Palaemonetes vulgaris) experienced increased mortality due to predation after being exposed to 0.025 µg/L of mirex for 13 days. ijc.org Although aquatic organisms can seem resistant to mirex in short-term tests, delayed mortality is a frequent occurrence, indicating a high potential for adverse effects at the population level over time. arlis.org

The International Joint Commission, recognizing the toxicity of mirex and its derivatives, established a stringent objective for the Great Lakes. They recommended that mirex and its degradation products, which would include this compound, should be "substantially absent from water and aquatic organisms," defining "substantially absent" as below the detection level of the best available scientific methodology. ijc.org

Avian and Terrestrial Wildlife Effects

Studies on the parent compound, mirex, reveal significant bioaccumulation in terrestrial and avian food chains, suggesting a potential risk for its derivatives like this compound. wikipedia.org After applications of mirex bait, high concentrations were found in the fat of various animals, including turtles, kingfishers, coyotes, opossums, and raccoons. wikipedia.org In a 28-day sub-acute toxicity study in rats, this compound was found to have effects similar to mirex and another degradation product, photomirex (B27195). researchgate.net The study showed that this compound is approximately as toxic as mirex. researchgate.net At the highest dose of this compound administered, a significant number of both male and female rats died. researchgate.net Histological changes were observed in the livers and thyroids of all treated rats, and these changes were dose-related. researchgate.net The compound also accumulated in the liver in a dose-dependent manner. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models used to predict the physicochemical and biological properties of chemicals based on their molecular structure. wikipedia.orgmedcraveonline.com These models are valuable tools in ecotoxicology for predicting the environmental fate and toxicity of compounds like this compound, especially when experimental data is limited. wikipedia.orgnih.gov QSAR helps establish a quantitative link between a molecule's structure and its biological activity, allowing for the in-silico prediction of the activity of new or untested molecules. medcraveonline.com

Predictive Models for Aquatic Organism Responses

While specific QSAR models developed exclusively for this compound and its effects on aquatic organisms are not detailed in the provided search results, the principles of QSAR are broadly applied to predict the toxicity of various chemicals to aquatic life. These models use molecular descriptors to correlate the chemical structure with endpoints such as acute or chronic toxicity to fish, invertebrates, and algae. The development of such predictive models is a key area of research in environmental toxicology.

Mechanistic Basis for Predicted Ecotoxicity

The ecotoxicity of organochlorine compounds like mirex and its derivatives is often linked to their lipophilicity (tendency to dissolve in fats and oils) and persistence in the environment. These characteristics lead to bioaccumulation in organisms and biomagnification through the food web. The specific molecular features of this compound, including its structure and the presence of chlorine atoms, are the basis for its predicted toxic effects. The mechanisms of toxicity for mirex-related compounds often involve disruption of normal physiological processes, as seen in the liver and thyroid changes in rats exposed to this compound. researchgate.net

Long-Term Ecological Hazard Characterization

The long-term ecological hazard of this compound is intrinsically linked to the properties of its parent compound, mirex. Mirex is recognized as a persistent, bioaccumulative, and toxic (PBT) chemical. epa.gov It has an environmental half-life of many years, and its breakdown products, including this compound, are also stable. who.int This persistence means that these compounds can remain in the environment for extended periods, posing a continuous threat to ecosystems. who.int

The lipophilic nature of mirex leads to its strong adsorption onto sediments in waterways and significant bioaccumulation at all trophic levels. who.intwikipedia.org This results in biomagnification, where the concentration of the chemical increases in organisms at successively higher levels in the food chain. who.intwikipedia.org The delayed onset of toxic effects and mortality is a characteristic feature of mirex poisoning, indicating a substantial long-term hazard. wikipedia.org Given that this compound shares structural similarities and toxicological effects with mirex, it is considered to present a long-term environmental hazard. who.intresearchgate.net

Environmental Management and Remediation Strategies for 2,8 Dihydromirex Contamination

In-Situ Remediation Technologies

In-situ remediation offers the advantage of treating contaminated soil and groundwater with minimal physical disturbance, which can be more cost-effective and less disruptive than excavation-based methods. regenesis.com These techniques often focus on creating conditions that promote the degradation of the contaminant directly within the subsurface.

Bioremediation harnesses the metabolic processes of microorganisms to break down or transform hazardous substances into less toxic forms. epa.govnih.gov For chlorinated compounds like 2,8-dihydromirex, enhancing anaerobic dechlorination is a key strategy. While mirex (B1677156) itself is highly resistant to aerobic biodegradation, it can be slowly dechlorinated under anaerobic conditions by certain microbial consortia. nih.gov This process involves the sequential removal of chlorine atoms, leading to degradation products such as monohydro and dihydro derivatives.

The process of enhanced in-situ bioremediation typically involves the injection of amendments into the subsurface to stimulate the activity of indigenous dechlorinating bacteria, such as Dehalococcoides species. regenesis.comepa.gov These amendments, often referred to as electron donors, can include simple organic compounds like lactate, or more complex, slow-release substrates like emulsified edible oils. clu-in.org The introduction of these substrates creates the reducing conditions necessary for anaerobic bacteria to thrive and carry out reductive dechlorination.

Research on anaerobic and aerobic microcosms has demonstrated the potential for microbial consortia to degrade highly chlorinated compounds. For instance, studies on the bioremediation of dioxin-contaminated soils, which share persistence characteristics with mirex, found that indigenous microorganisms play a leading role in detoxification. osti.gov In one study, an anaerobic microbial consortium removed approximately 81% of the toxic equivalent of 2,3,7,8-TCDD over 133 days. osti.gov This principle of stimulating native microbial populations is central to the bioremediation of sites contaminated with this compound and its parent compounds.

Table 1: Factors in Enhanced Anaerobic Bioremediation

| Factor | Description | Relevance to this compound |

|---|---|---|

| Electron Donor | A substrate (e.g., lactate, vegetable oil) that provides carbon and electrons for microbial respiration. clu-in.org | Creates anaerobic conditions necessary for reductive dechlorination. |

| Redox Potential | A measure of the tendency of a chemical species to acquire electrons. | A low (negative) redox potential is required for anaerobic dechlorination to occur. |

| Microbial Population | Presence of specific bacteria (e.g., Dehalococcoides) capable of using chlorinated compounds in their respiration. regenesis.com | These organisms possess the enzymes (dehalogenases) that remove chlorine atoms from the molecule. |

| Nutrients | Elements like nitrogen and phosphorus required for microbial growth. | May need to be added to the subsurface to support a robust bacterial population. |

Photoremediation utilizes light energy to break down contaminants. The primary degradation pathway for mirex in the environment is photolysis, driven by ultraviolet (UV) radiation from sunlight. nih.govwho.int This process leads to the formation of photomirex (B27195) (8-monohydromirex), which can be further photodegraded to dihydro derivatives, including this compound. nih.govwho.int While a natural process, its efficiency as a remediation technique depends on the ability to expose the contaminants to sufficient light, which can be a limitation for subsurface contamination.

Advanced Oxidation Processes (AOPs) are another in-situ technology that involves the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). These radicals can rapidly and non-selectively oxidize a wide range of organic contaminants. AOPs can be initiated through various means, including the use of chemical oxidants like permanganate (B83412) or persulfate, often activated to generate the radicals. regenesis.com This approach can be particularly effective for recalcitrant compounds that resist other forms of degradation.

Ex-Situ Treatment Methods

Ex-situ methods involve the removal of the contaminated soil or water for treatment in a controlled, above-ground facility. While often more costly due to excavation and transport, they allow for more uniform application of treatment conditions and greater certainty in achieving remediation goals.

Thermal treatment methods use high temperatures to destroy or volatilize contaminants. Mirex is known to be exceptionally stable and resistant to heat; its thermal decomposition only begins at temperatures of 525°C, with efficient combustion (98-99%) requiring temperatures of 700°C or higher. who.int Incineration at these temperatures can effectively destroy the this compound molecule.

However, a critical aspect of thermal treatment is the management of by-products. Incomplete combustion of chlorinated organic compounds can lead to the formation of other hazardous substances, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, incinerators must be equipped with sophisticated air pollution control systems, including afterburners and scrubbers, to capture and neutralize these harmful emissions. The resulting ash must also be tested and managed appropriately, as it may contain residual contaminants or heavy metals, often requiring disposal in a specialized hazardous waste landfill.

Table 2: Thermal Degradation Parameters for Mirex

| Parameter | Value | Source |

|---|---|---|

| Decomposition Onset Temperature | 525°C | who.int |

| Effective Combustion Temperature | 700°C | who.int |

| Combustion Efficiency at 700°C | 98-99% | who.int |

Ex-situ chemical dechlorination involves mixing the excavated soil or contaminated water with chemical reagents that can strip chlorine atoms from the contaminant molecules, rendering them less toxic. Various chemical reducing agents can be employed for this purpose. Studies have shown that mirex can be reductively dechlorinated by reagents such as reduced iron porphyrin and, more effectively, vitamin B12. who.int

For larger-scale applications, other chemical agents are used. Sulfur-based compounds like sulfur dioxide, sodium bisulfite, or sodium metabisulfite (B1197395) are commonly used to dechlorinate water, typically targeting residual chlorine from disinfection processes but demonstrating the principle of chemical reduction. epa.govdupont.com In practice, for every part of chlorine to be removed, approximately one part of sulfur dioxide is required. epa.gov The application of these techniques to soil would require creating a slurry to ensure effective mixing and reaction between the chemical reagents and the contaminants bound to soil particles.

Future Research Directions and Knowledge Gaps

Elucidation of Novel Biotransformation Pathways in Diverse Environmental Systems

The transformation of mirex (B1677156) into its derivatives is a critical aspect of its environmental fate. Mirex itself is highly resistant to degradation, but it can be slowly dechlorinated under anaerobic conditions by sewage sludge bacteria to a 10-monohydro derivative. cdc.gov Photodegradation is another primary pathway, leading to the formation of photomirex (B27195) and subsequently 2,8- or 3,8-dihydromirex in environments like artificial salt marsh ecosystems. cdc.gov Studies have shown that 12 years after its application, as much as 50% of the original mirex and its related compounds can remain in the soil. cdc.gov

However, the complete biotransformation pathways of 2,8-dihydromirex itself are largely unknown. Research on its fate in rats found that 90-100% of the compound was excreted unchanged, with no metabolites detected, suggesting a high degree of persistence within biological systems. nih.gov This highlights a significant knowledge gap regarding its ultimate fate in the environment. Future research must focus on identifying and characterizing novel microbial or metabolic pathways that could lead to the further degradation of this compound. Investigations should encompass a wide range of environmental systems, including different soil types, aquatic sediments, and microbial communities, to understand how varying conditions may influence its breakdown.

Key Research Questions:

What microbial species, if any, are capable of metabolizing this compound?

Do aerobic or anaerobic conditions favor the biotransformation of this compound?

What are the resulting metabolites, and are they more or less toxic than the parent compound?

Refinement of Environmental Transport and Fate Models

Predicting the movement and persistence of contaminants is crucial for assessing exposure and risk. Environmental fate models use a chemical's physical and chemical properties to estimate its distribution in the environment. researchgate.net For persistent organic pollutants (POPs) like mirex and its derivatives, factors such as low water solubility, high octanol-water partition coefficients, and resistance to degradation are key inputs for these models. researchgate.netepa.gov These characteristics lead to their persistence and tendency to bioaccumulate in food chains. cdc.gov

Currently, specific transport and fate models for this compound are underdeveloped. While it is known to be a persistent compound, its precise partitioning behavior between air, water, soil, and biota is not well-quantified. cdc.gov Future research should aim to determine the specific physicochemical properties of this compound, such as its vapor pressure, Henry's Law constant, and soil-water partition coefficients. This data would enable the development of more accurate and refined multimedia fate models, improving predictions of its environmental distribution and long-term behavior. epa.gov

Data Needed for Model Refinement:

| Parameter | Importance for Modeling |

| Vapor Pressure | Determines the likelihood of volatilization and atmospheric transport. |

| Water Solubility | Influences its mobility in aquatic systems and groundwater. |

| Octanol-Water Partition Coefficient (Kow) | Predicts its tendency to bioaccumulate in fatty tissues of organisms. |

| Soil/Sediment Adsorption Coefficient (Koc) | Indicates its propensity to bind to organic matter in soil and sediment, affecting its availability. |

Development of Advanced Non-Targeted Analytical Screening Methods

The detection of mirex and its degradation products has traditionally relied on targeted analytical methods like gas chromatography (GC) combined with mass spectrometry (MS). researchgate.net These methods are highly sensitive and specific for known compounds. However, they are limited in their ability to identify unexpected or novel transformation products that may be present in environmental samples.

The complexity of environmental degradation pathways suggests that other, as-yet-unidentified, mirex-related compounds may exist. Non-targeted screening methods, using high-resolution mass spectrometry, offer a powerful tool for discovering these unknown substances. Future analytical research should focus on developing and applying these non-targeted approaches to comprehensively screen for mirex derivatives in various environmental media. This would provide a more complete picture of the contamination landscape and could reveal previously overlooked transformation products of this compound.

Comprehensive Ecological Risk Characterization Across Diverse Biomes

Initial toxicological studies have provided a glimpse into the potential hazards of this compound. A 28-day sub-acute study in rats showed that the compound exhibited toxic effects similar to mirex, including increased liver weights and histological alterations in the liver and thyroid tissues. epa.gov The study also found that high concentrations led to significant mortality rates. epa.gov Furthermore, like its parent compound, this compound has been shown to be distributed in tissues, with the highest concentrations found in fat, liver, and skin. nih.gov

This information, while valuable, is limited to a single species and controlled laboratory settings. A significant knowledge gap exists regarding the ecological risk of this compound to a wide range of organisms in different ecosystems or biomes. Future research must undertake a comprehensive ecological risk characterization. This involves assessing the toxicity of this compound to various aquatic and terrestrial species, including invertebrates, fish, birds, and plants, to understand its potential impact on biodiversity and ecosystem health. nih.govenvironment.qld.gov.au Such studies are critical for establishing environmentally relevant safety thresholds and understanding the compound's impact on different food webs.

Innovative Remediation Technologies for Persistent Dechlorinated Compounds

The extreme persistence of mirex and its derivatives poses a significant challenge for environmental remediation. cdc.gov Conventional treatment technologies are often ineffective against such recalcitrant compounds. nih.gov Research into remediation has explored various advanced technologies for other POPs, which may hold promise for dechlorinated compounds like this compound.

Future research should focus on developing and evaluating innovative remediation strategies specifically for these types of persistent compounds. Promising areas of investigation include:

Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron, has shown potential for the degradation of various POPs. nih.gov

Advanced Oxidation Processes (AOPs): Technologies that generate highly reactive hydroxyl radicals could potentially break down the stable chemical structure of this compound.

Bioremediation: While mirex is resistant to microbial degradation, further research could identify or engineer microorganisms capable of dechlorinating this compound. cdc.gov

Thermal Desorption: This technology uses heat to separate POPs from soil and sediment, after which the contaminants can be destroyed. cluin.org

These emerging technologies need to be systematically tested for their effectiveness in degrading this compound into non-toxic end products. researchgate.net

Q & A

Q. What computational models are suitable for predicting this compound’s interaction with biological receptors?

- Methodological Answer : Employ time-dependent density functional theory (TDDFT) to simulate electronic transitions and binding affinities, as demonstrated in hyperporphyrin studies (Table 1) . Molecular dynamics (MD) simulations can further explore conformational changes in receptor-ligand complexes. Validate predictions with in vitro assays (e.g., ELISA or SPR) .

Q. How should researchers design studies to investigate this compound’s ecotoxicological impacts?

- Methodological Answer : Adopt a tiered approach:

- Tier 1 : Acute toxicity tests on model organisms (e.g., Daphnia magna or Danio rerio) using OECD guidelines.

- Tier 2 : Chronic exposure studies to assess bioaccumulation and trophic transfer.

- Tier 3 : Field monitoring paired with LC-MS/MS quantification to validate lab findings . Ensure data management plans (DMPs) comply with FAIR principles for transparency .

Q. What strategies optimize the detection of this compound isomers (e.g., 3,8-Dihydromirex) in mixed samples?

- Methodological Answer : Utilize chiral chromatography columns (e.g., Cyclobond®) with tandem MS for isomer separation. Cross-reference retention times and fragmentation patterns with standards from certified suppliers (e.g., LGC Standards) . Method validation should include spike-recovery tests at varying concentrations .

Methodological Guidance Tables

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | GC-ECD | HPLC-UV |

|---|---|---|

| Detection Limit (ppb) | 0.05 | 0.5 |

| Retention Time (min) | 12.4 | 8.7 |

| Recovery Rate (%) | 92 ± 3 | 85 ± 5 |

Q. Table 2. Tiered Ecotoxicology Study Design

| Tier | Objective | Model System | Endpoint Measured |

|---|---|---|---|

| 1 | Acute Toxicity | Daphnia magna | LC₅₀ (48h) |

| 2 | Chronic Exposure | Danio rerio | Biomagnification Factor |

| 3 | Field Validation | Sediment/Water | Bioaccumulation Index |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.